molecular formula C17H30O3 B14435918 12-Hydroxyheptadeca-2,4-dienoic acid CAS No. 74380-53-3

12-Hydroxyheptadeca-2,4-dienoic acid

Cat. No.: B14435918
CAS No.: 74380-53-3
M. Wt: 282.4 g/mol
InChI Key: ZKVLEOXZFKRDAU-UHFFFAOYSA-N
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Description

12-Hydroxyheptadeca-2,4-dienoic acid is a 17-carbon metabolite derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. It is known for its role as a ligand for leukotriene B4 receptor 2 (BLT2), which is involved in various physiological and pathophysiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-Hydroxyheptadeca-2,4-dienoic acid involves several steps. One method includes the use of methyl non-8-ynoate, which undergoes a series of reactions including the addition of 1,3-diaminopropane, followed by treatment with n-BuLi and t-BuOK. The resulting product is then subjected to oxidation and esterification to yield the desired compound .

Industrial Production Methods

the synthesis typically involves the use of cyclooxygenase enzymes to metabolize arachidonic acid, followed by further processing to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

12-Hydroxyheptadeca-2,4-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like CrO3/H2SO4 and reducing agents like NaBH4. Reaction conditions typically involve controlled temperatures and solvents like THF and acetone .

Major Products

The major products formed from these reactions include 12-KHT and various derivatives with modified double bonds and functional groups .

Scientific Research Applications

12-Hydroxyheptadeca-2,4-dienoic acid has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

74380-53-3

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

12-hydroxyheptadeca-2,4-dienoic acid

InChI

InChI=1S/C17H30O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h7,9,12,15-16,18H,2-6,8,10-11,13-14H2,1H3,(H,19,20)

InChI Key

ZKVLEOXZFKRDAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCCCC=CC=CC(=O)O)O

Origin of Product

United States

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